molecular formula C32H22N2O5 B14093847 8-[3-(Benzyloxy)phenyl]-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione

8-[3-(Benzyloxy)phenyl]-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione

Cat. No.: B14093847
M. Wt: 514.5 g/mol
InChI Key: LWTDVDJCEYGYNM-UHFFFAOYSA-N
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Description

9-(5-Methylisoxazol-3-yl)-8-[3-(phenylmethoxy)phenyl]benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a phenylmethoxy group, and a benzo[h]chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(5-Methylisoxazol-3-yl)-8-[3-(phenylmethoxy)phenyl]benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione typically involves multi-step organic reactions. The starting materials often include 5-methylisoxazole and 3-(phenylmethoxy)benzaldehyde. The key steps in the synthesis may involve:

    Formation of the benzo[h]chromene core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the pyrrolino group: This step may involve the reaction of the benzo[h]chromene intermediate with a suitable amine or nitrile.

    Attachment of the isoxazole ring: This can be done through a condensation reaction with 5-methylisoxazole.

    Final modifications: Additional steps may be required to introduce the phenylmethoxy group and complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

9-(5-Methylisoxazol-3-yl)-8-[3-(phenylmethoxy)phenyl]benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 9-(5-Methylisoxazol-3-yl)-8-[3-(phenylmethoxy)phenyl]benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-3-isoxazolamine:

    3-(Phenylmethoxy)benzaldehyde: A precursor in the synthesis of the target compound, used in various organic reactions.

    Benzo[h]chromene derivatives: Compounds with similar core structures, used in medicinal chemistry and materials science.

Uniqueness

The uniqueness of 9-(5-Methylisoxazol-3-yl)-8-[3-(phenylmethoxy)phenyl]benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione lies in its complex structure, which combines multiple functional groups and rings. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C32H22N2O5

Molecular Weight

514.5 g/mol

IUPAC Name

14-(5-methyl-1,2-oxazol-3-yl)-13-(3-phenylmethoxyphenyl)-17-oxa-14-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,8,12(16)-hexaene-11,15-dione

InChI

InChI=1S/C32H22N2O5/c1-19-16-26(33-39-19)34-28(22-11-7-12-23(17-22)37-18-20-8-3-2-4-9-20)27-29(35)25-15-14-21-10-5-6-13-24(21)30(25)38-31(27)32(34)36/h2-17,28H,18H2,1H3

InChI Key

LWTDVDJCEYGYNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC5=CC=CC=C54)C6=CC(=CC=C6)OCC7=CC=CC=C7

Origin of Product

United States

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